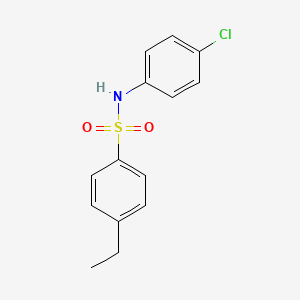

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

Übersicht

Beschreibung

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound, in particular, has a chlorophenyl group attached to the sulfonamide moiety, which can influence its chemical and biological behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylbenzenamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Depending on the nucleophile used, products can include substituted sulfonamides.

Oxidation: Oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction can yield amines or other reduced derivatives.

Hydrolysis: Hydrolysis results in the formation of sulfonic acids and amines.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chlorophenyl)-4-methylbenzenesulfonamide

- N-(4-chlorophenyl)-4-isopropylbenzenesulfonamide

- N-(4-chlorophenyl)-4-tert-butylbenzenesulfonamide

Uniqueness

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and, consequently, its ability to penetrate biological membranes. This can result in differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biologische Aktivität

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative with notable biological activities, particularly in antibacterial, antifungal, and antitumor applications. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activity

The compound this compound exhibits a range of biological activities primarily due to its sulfonamide moiety. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria, which is crucial for their growth and survival .

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, this compound disrupts folic acid synthesis in bacteria, leading to bactericidal effects.

- Acetylcholinesterase Inhibition : Similar to other derivatives, it has been noted to inhibit acetylcholinesterase, potentially affecting neural transmission and leading to physiological changes .

- Carbonic Anhydrase Inhibition : Recent studies indicate that this compound may inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and bacterial proliferation, thus showing promise as an antitumor agent .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains. The following table summarizes its activity compared to standard antibiotics:

| Test Microbe | Inhibition Ratio (%) | Standard Control |

|---|---|---|

| Klebsiella pneumoniae | 59.28 | Ciprofloxacin (99.2) |

| Escherichia coli | 25.68 | Ciprofloxacin (99.2) |

| Staphylococcus aureus | 72.62 | Ciprofloxacin (99.2) |

| Candida albicans | 8.87 | Nystatin |

The compound exhibited significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans. The inhibition percentages indicate moderate effectiveness compared to established antifungal agents like nystatin.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy, particularly through its action on CA IX:

- IC50 Values Against Cancer Cell Lines : The compound demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency.

- Induction of Apoptosis : In experiments with MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis rates by 22-fold compared to controls .

Case Studies and Research Findings

- Study on Chagas Disease : A related study on arylsulfonamide derivatives demonstrated that modifications to the sulfonamide group enhance biological activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Influenza Virus Inhibition : Another study indicated that similar sulfonamide compounds could inhibit viral entry and replication in influenza virus-infected cells, suggesting broader antiviral potential .

- Molecular Docking Studies : Docking studies have shown favorable interactions between this compound and target enzymes like CA IX, reinforcing its potential as a selective inhibitor .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQOGABDWBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.